6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone family. This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 8th positions, respectively, along with a methyl group at the 2nd position on the quinoline ring. It has a molecular formula of C10H7ClFNO and a molecular weight of 211.62 g/mol .
Preparation Methods
The synthesis of 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one typically involves cyclization reactions. One common method includes the reaction of 2-chloro-3-fluoroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it into 1,4-dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial cell division and leads to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one can be compared with other fluoroquinolones, such as ciprofloxacin and norfloxacin. While all these compounds share a quinoline core and exhibit antibacterial activity, this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . Similar compounds include:
- Ciprofloxacin
- Norfloxacin
- Ofloxacin
- Nalidixic acid
These compounds differ in their substitution patterns and, consequently, their spectrum of activity and pharmacokinetic properties.
Properties
Molecular Formula |
C10H7ClFNO |
---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
6-chloro-8-fluoro-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClFNO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) |
InChI Key |
IJSDCGCWEYFLNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)F |
Origin of Product |
United States |
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